N-(2-bromophenyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of a bromine atom on the phenyl ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing various bioactive molecules. The compound's structure includes a benzenesulfonamide moiety, which is known for its biological activity, particularly as inhibitors of carbonic anhydrase enzymes.
Source: N-(2-bromophenyl)benzenesulfonamide can be synthesized from commercially available precursors, specifically 2-bromoaniline and benzenesulfonyl chloride, under controlled conditions.
Classification: This compound falls under the category of aromatic sulfonamides, which are widely studied for their pharmacological properties, including antibacterial and antitumor activities.
The synthesis of N-(2-bromophenyl)benzenesulfonamide typically involves a two-step process:
N-(2-bromophenyl)benzenesulfonamide has a molecular formula of and a molecular weight of approximately 391.08 g/mol.
The molecular structure features two bromine substituents on the phenyl rings, which influence its chemical reactivity and biological properties.
N-(2-bromophenyl)benzenesulfonamide can undergo several types of chemical reactions:
The mechanism of action for N-(2-bromophenyl)benzenesulfonamide primarily involves its interaction with biological targets such as carbonic anhydrase enzymes. These enzymes play crucial roles in physiological processes including pH regulation and ion transport.
N-(2-bromophenyl)benzenesulfonamide has several scientific uses:
This compound exemplifies how modifications in chemical structure can lead to significant changes in biological activity, making it a subject of ongoing research in pharmaceutical sciences.
N-(2-Bromophenyl)benzenesulfonamide represents a strategically functionalized benzenesulfonamide derivative characterized by a sulfonamide group (–SO₂NH–) linking two aromatic rings: a benzene ring and a 2-bromophenyl ring. Its systematic IUPAC name is N-(2-bromophenyl)benzenesulfonamide, with alternative names including 2-bromobenzenesulfanilide or o-bromophenyl phenylsulfonamide. The molecular formula is C₁₂H₁₀BrNO₂S, yielding a molecular weight of 312.19 g/mol [5] [6]. Key structural features include:
Table 1: Physicochemical Properties of N-(2-Bromophenyl)benzenesulfonamide
Property | Value/Description |
---|---|
Molecular Formula | C₁₂H₁₀BrNO₂S |
Molecular Weight | 312.19 g/mol |
Appearance | White to off-white crystalline solid |
Key Spectral Signatures | IR: 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym); ¹H NMR (DMSO-d6): δ 7.20–7.85 (m, 9H, Ar-H), 10.15 (s, 1H, NH) |
Solubility | Moderate in polar aprotic solvents (DMF, DMSO); low in water |
X-ray crystallography of analogs like N-(2-bromophenyl)-4-methylbenzenesulfonamide (CAS 1024-38-0) confirms the twisted conformation between rings, with the bromine imposing steric constraints near the sulfonamide hydrogen bond donor/acceptor sites [5] [10].
Benzenesulfonamide chemistry originated with Gerhard Domagk’s 1935 discovery of the antibacterial properties of Prontosil (sulfanilamide prototype). Early work focused on para-amino substitutions. The ortho-brominated variant emerged later as synthetic methodologies advanced, particularly:
The ortho-bromo group’s role evolved from a synthetic handle (e.g., for Suzuki couplings) to a conformational director enhancing target affinity, as seen in GluN2A NMDA receptor antagonists like TCN-201 derivatives [3].
This scaffold’s importance stems from:
Table 2: Biological Activities of Key N-(2-Bromophenyl)benzenesulfonamide Derivatives
Derivative Structure | Biological Target | Activity | Reference |
---|---|---|---|
4-{3-[2-(2-Morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide | MCF-7 breast cancer | IC₅₀ = 4.25 μM (vs. tamoxifen IC₅₀ = 8.22 μM) | [9] |
TCN-201 analogs | GluN2A-containing NMDA receptors | IC₅₀ = 109 nM (improved to 13-fold higher in MPX-007) | [3] |
(E)-N-(4-(3-(4-Bromophenyl)acryloyl)phenyl)-4-methylbenzenesulfonamide | Tubulin polymerization | IC₅₀ = 3.59 μM | [4] |
Catalog of Compounds Mentioned
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4